4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione
Description
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
4-(3-ethoxypropylimino)-4aH-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-17-9-5-8-14-12-10-6-3-4-7-11(10)15-13(18)16-12/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWIEXAZCZTIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN=C1C2C=CC=CC2=NC(=S)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione typically involves the reaction of 2-aminobenzamide with 3-ethoxypropylamine in the presence of a suitable thiating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The thiating agent, such as phosphorus pentasulfide, is added to the reaction mixture to introduce the thione group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution
The quinazoline core is constructed via substitution between 2-aminobenzamide derivatives and 3-ethoxypropylamine. This step introduces the ethoxypropyl group at position 4.
Cyclization for Thione Formation
Cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) establishes the thione functional group at position 2. For example:
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Isatoic anhydride precursor : Heating isatoic anhydride with 3-ethoxypropylamine yields 2-aminobenzamide intermediates, which cyclize with CS₂/KOH to form the thione .
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Reaction conditions : Cyclization typically occurs under reflux in ethanol or THF, with yields ranging from 42% to 90% depending on substituent effects .
Functionalization Reactions
The ethoxypropyl and thione groups enable further derivatization:
Alkylation at N-2
Alkylation of the thione nitrogen with alkyl halides or propyl groups enhances solubility and bioactivity. For example:
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Propyl-substituted analogues show improved inhibitory activity (IC₅₀ = 1.63–1.83 μM) compared to unsubstituted derivatives (IC₅₀ > 50 μM) .
Condensation with Aldehydes
Reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) introduces aryl substituents, expanding structural diversity. This step is catalyzed by acetic acid under reflux .
Cyclization Pathways
Cyclization occurs via three potential mechanisms (Scheme 2 in ):
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Path A : Direct nucleophilic attack by N-3 on the carbonyl group, followed by dehydration.
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Path B : Mesomerization to form a benzothiazinimine intermediate.
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Path C : Enolization and thiocarbonyl attack, releasing H₂S.
Experimental data from and support Path A as the dominant route, validated by density functional theory (DFT) calculations correlating ¹³C NMR shifts with tautomer stability .
Tautomerization
DFT-NMR analysis confirms the thioamide (NHC=S) tautomer as the predominant form in solution, with ¹³C chemical shifts aligning closely with computational predictions (R² = 0.98) .
Reaction Optimization
Catalytic NaOH (10 mol%) significantly improves yields in one-pot cascade reactions involving isocyanates (e.g., from 58% to 90% for 4-methylene-quinazolinones) . Aliphatic isothiocyanates (e.g., propyl) yield lower product quantities (20%) compared to aromatic variants .
Scientific Research Applications
Antibacterial Properties
4-EDQ has been extensively studied for its antibacterial efficacy against various pathogens. Notable findings include:
- Bacterial Strains : Research indicates that 4-EDQ exhibits significant activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . These bacteria are known for their role in hospital-acquired infections and antibiotic resistance.
- Mechanism of Action : The antibacterial action of 4-EDQ is believed to involve the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This mechanism positions 4-EDQ as a potential candidate for developing new antibiotics, especially against resistant strains.
Antifungal Activity
In addition to its antibacterial properties, 4-EDQ has shown promising antifungal activity:
- Targeted Fungi : Studies have demonstrated that it can inhibit the growth of fungal pathogens such as Candida albicans and Aspergillus fumigatus . These fungi are significant contributors to opportunistic infections in immunocompromised patients.
- Proposed Mechanism : The antifungal mechanism may involve disruption of fungal cell membranes, although further research is necessary to fully elucidate this pathway.
Potential Anticancer Applications
Emerging research suggests that 4-EDQ may also possess anticancer properties:
- Cell Proliferation Inhibition : Preliminary studies indicate that 4-EDQ may inhibit certain enzymes involved in cell proliferation, which could lead to anticancer effects. However, comprehensive studies are needed to confirm these findings and explore specific cancer types affected.
Synthesis and Chemical Characteristics
The synthesis of 4-EDQ typically involves the nucleophilic substitution of 2-aminobenzamide with 3-ethoxypropylamine in the presence of a thiating agent. The reaction conditions include:
| Step | Description |
|---|---|
| 1 | Reacting 2-aminobenzamide with 3-ethoxypropylamine |
| 2 | Addition of a thiating agent (e.g., phosphorus pentasulfide) |
| 3 | Refluxing in an appropriate solvent (ethanol or methanol) |
The resulting compound has a molecular formula of CHNS and a molecular weight of approximately 253.35 g/mol.
Future Directions and Research Needs
While initial studies highlight the potential applications of 4-EDQ, further research is essential to:
- Elucidate the detailed mechanisms underlying its biological activities.
- Conduct clinical trials to assess efficacy and safety in humans.
- Explore structural modifications to enhance pharmacological properties.
Mechanism of Action
The mechanism of action of 4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the ethoxypropyl and thione groups.
4-Aminoquinazoline: Similar structure but with an amino group instead of the ethoxypropylamino group.
2-Thioxo-1,2-dihydroquinazoline: Similar structure but without the ethoxypropyl group.
Uniqueness
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione is unique due to the presence of both the ethoxypropylamino and thione groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry.
Biological Activity
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 224.34 g/mol
This compound features a quinazoline ring substituted with an ethoxypropyl amino group and a thione functional group, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The thione group enhances the antimicrobial efficacy by interacting with bacterial cell membranes and inhibiting vital enzymatic processes .
Anticancer Properties
Quinazolines are known for their anticancer effects. Specifically, derivatives of this compound have been tested against multiple cancer cell lines. In vitro studies revealed that this compound exhibited cytotoxic effects on human leukemia (K-562) and breast cancer (MCF-7) cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression and metabolic disorders. Quinazoline derivatives have shown potential as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways related to growth and proliferation. The structure-activity relationship (SAR) studies suggest that modifications at the amino or thione positions can significantly enhance inhibitory potency against these enzymes .
Case Studies
- Antimycobacterial Activity : A series of quinazoline derivatives were synthesized and tested for their activity against Mycobacterium avium. Among them, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione demonstrated superior activity compared to standard treatments like isoniazid .
- Cytotoxicity in Cancer Models : In a study assessing the cytotoxic effects on various cancer cell lines, it was found that the compound induced significant cell death in K-562 cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of substituted quinazolines with thiol-containing reagents under controlled conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and reaction time (6–12 hours). Chromatography (e.g., silica gel column) is essential for purification to achieve >95% purity. Monitoring intermediates via TLC or HPLC ensures reaction progression .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substitution patterns and ethoxypropyl group placement.
- FT-IR to identify thione (C=S) stretching (~1250 cm⁻¹) and amine (N-H) peaks (~3300 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion verification. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines, with IC₅₀ calculations.
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent-only blanks to minimize false positives .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacological profile?
- Methodological Answer :
- SAR Analysis : Compare derivatives with varied substituents (e.g., halogens, methyl groups) on the quinazoline core.
- Data Table :
| Derivative | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| A | 3-Ethoxypropyl | 12.3 (HeLa) |
| B | 3-Methylphenyl | 8.7 (MCF-7) |
| C | 4-Chlorophenyl | 5.4 (A549) |
- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., EGFR, DHFR) .
Q. What strategies resolve contradictions in activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compile datasets from independent studies, adjusting for variables (e.g., cell line passage number, assay protocols).
- Dose-Response Validation : Re-test under standardized conditions (e.g., fixed exposure time, serum-free media).
- Mechanistic Profiling : Conduct transcriptomics (RNA-seq) to identify off-target effects or pathway cross-talk .
Q. How can AI-driven tools optimize experimental design for this compound?
- Methodological Answer :
- Process Automation : Use platforms like COMSOL Multiphysics for reaction optimization (e.g., solvent selection, catalyst loading).
- Predictive Modeling : Train ML algorithms on existing quinazoline datasets to forecast synthetic yields or toxicity profiles.
- Real-Time Adjustments : Implement AI-controlled reactors to modulate temperature/pH based on in situ spectroscopy feedback .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- HPLC-MS Stability Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products over 24 hours.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to guide storage recommendations.
- Crystallography : Solve single-crystal X-ray structures to correlate stability with molecular packing .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
